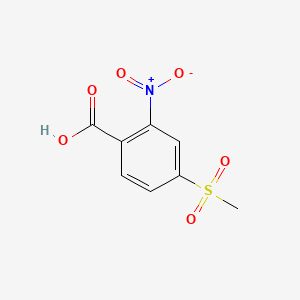

2-Nitro-4-methylsulfonylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6S/c1-16(14,15)5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOUABMNRMROSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074639 | |

| Record name | 4-Mesyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110964-79-9 | |

| Record name | 4-(Methylsulfonyl)-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110964-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(methylsulfonyl)-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110964799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(methylsulfonyl)-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Mesyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylsulfonyl)-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitro-4-methylsulfonylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical methodologies for 2-Nitro-4-methylsulfonylbenzoic acid. The information is intended to support research, development, and quality control activities involving this important chemical intermediate.

Chemical Properties and Identifiers

This compound, with the CAS number 110964-79-9, is a pale yellow solid.[1][2][3] It is a key intermediate in the synthesis of various organic molecules, most notably the herbicide Mesotrione.[4][5]

Structure and Nomenclature

-

IUPAC Name: 4-(methylsulfonyl)-2-nitrobenzoic acid[6]

-

Synonyms: 4-(Methylsulfonyl)-2-nitrobenzoic acid, 2-Nitro-p-methylsulfonyl benzoic acid, 4-Mesyl-2-nitrobenzoic acid[7]

-

Molecular Formula: C₈H₇NO₆S[6]

-

Canonical SMILES: CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)--INVALID-LINK--[O-][6]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of the data, such as boiling point and pKa, are predicted values and should be considered as estimates.

| Property | Value | Source(s) |

| Melting Point | 211-213 °C | [1][7][9] |

| Boiling Point (Predicted) | 497.8 ± 45.0 °C | [1][7] |

| Density (Predicted) | 1.576 g/cm³ | [1][10] |

| pKa (Predicted) | 1.51 ± 0.25 | [1][10] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1][10] |

| Vapor Pressure | 0 Pa at 25°C | [1][10] |

| LogP | -0.52 at 22°C and pH 2.4-2.8 | [1] |

Experimental Protocols

The primary route for the synthesis of this compound is through the oxidation of 2-nitro-4-methylsulfonyltoluene. Several methods have been reported, with variations in the oxidizing agent and catalyst used.

Synthesis via Nitric Acid Oxidation

This method is a common industrial process for producing this compound.

Materials:

-

2-nitro-4-methylsulfonyltoluene

-

Sulfuric acid (70%)

-

Nitric acid (68%)

-

Vanadium pentoxide (V₂O₅)

-

Sodium hydroxide solution (32%) for exhaust gas absorption

Procedure:

-

To a 1000 mL glass reactor equipped with a self-priming mixing device, add 600.00 g of 70% sulfuric acid.[11]

-

Activate the mixer and add 97.83 g of 2-nitro-4-methylsulfonyltoluene (99% purity) and 1.95 g of vanadium pentoxide powder (98% purity). Stir for 10 minutes.[11]

-

Install a condensation receiver with an exhaust gas absorption system containing 32% sodium hydroxide solution.[11]

-

Rapidly heat the reaction mixture to 140°C.[11]

-

Slowly add 230 g of 68% nitric acid over approximately 10 hours, while maintaining an oxygen feed rate of 0.1 g/min .[11]

-

After the addition is complete, maintain the temperature at 140°C and continue stirring until the concentration of unreacted 2-nitro-4-methylsulfonyltoluene is less than 1% (approximately 1 hour).[11]

-

Cool the reaction solution to 10-20°C with stirring.[11]

-

Filter the resulting precipitate to isolate the product.

-

Wash the filter cake three times with 150 g of water.[11]

-

Dry the product to obtain this compound.[11]

A diagram of this experimental workflow is provided below.

Synthesis via Hydrogen Peroxide Oxidation

An alternative, more environmentally friendly method utilizes hydrogen peroxide as the oxidant.

Materials:

-

2-nitro-4-methylsulfonyltoluene

-

Concentrated sulfuric acid

-

Hydrogen peroxide

-

CuO/Al₂O₃ catalyst

Procedure:

-

Synthesize this compound by the oxidation of 2-nitro-4-methylsulfonyltoluene with hydrogen peroxide.[12]

-

The reaction is conducted in the presence of a CuO/Al₂O₃ catalyst within a strong acid system.[12]

-

The reaction process is optimized by varying the molar ratio of reactants, reaction temperature, and the amount of catalyst.[12]

-

Unreacted 2-nitro-4-methylsulfonyltoluene can be recycled after simple treatment, with a reported yield of up to 78.3%.[12][13][14]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for assessing the purity of this compound and for monitoring the progress of its synthesis.

HPLC Method:

-

Technique: Reverse Phase (RP) HPLC[11]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[11]

-

Application: This method is suitable for purity analysis, isolation of impurities in preparative separation, and pharmacokinetic studies.[11]

Biological Activity and Applications

The primary significance of this compound is its role as a crucial intermediate in the production of the herbicide Mesotrione.[4][5] It is also a known metabolite of Mesotrione.[6]

Beyond its application in agrochemicals, this compound serves as a versatile building block in the synthesis of pharmaceuticals and dyes.[4][5] Its potential use in developing new therapeutic agents is an area of ongoing research.[4]

The logical relationship of its primary application is depicted in the following diagram.

Safety and Handling

This compound is classified as an irritant.[1] It can cause skin and serious eye irritation.

Precautionary Measures:

-

Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection if dust is generated.[15][16][17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16]

-

First Aid: In case of contact with skin, wash immediately with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[7]

This guide provides a foundational understanding of this compound for professionals in research and development. For more detailed information, consulting the cited literature is recommended.

References

- 1. This compound CAS#: 110964-79-9 [m.chemicalbook.com]

- 2. CN102584650B - Preparation method of 2-nitro-4-methylsulphonylbenzoic acid - Google Patents [patents.google.com]

- 3. 110964-79-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Benzoic acid, 4-(methylsulfonyl)-2-nitro- | C8H7NO6S | CID 184292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound | 110964-79-9 | Benchchem [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. Benzoic acid, 4-(methylsulfonyl)-2-nitro- | SIELC Technologies [sielc.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. researchgate.net [researchgate.net]

- 15. echemi.com [echemi.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 2-Nitro-4-methylsulfonylbenzoic Acid (CAS: 110964-79-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-methylsulfonylbenzoic acid, with a CAS number of 110964-79-9, is an important organic intermediate.[1][2] Its chemical structure, featuring a benzoic acid core substituted with a nitro group and a methylsulfonyl group, makes it a versatile building block in various chemical syntheses.[3][4] This compound is a key precursor in the industrial production of the herbicide mesotrione.[1][2][3] Beyond its role in agrochemicals, its reactive nature makes it a valuable starting material for the synthesis of dyes, and it is explored as a scaffold for novel drug candidates, particularly in the realm of anti-inflammatory agents.[3] This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis and purification protocols, and discusses its current and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction optimization, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C8H7NO6S | [5][6] |

| Molecular Weight | 245.21 g/mol | [5][6] |

| CAS Number | 110964-79-9 | [5][6] |

| Appearance | Pale yellow solid | [6] |

| Melting Point | 211-212 °C | [6][7] |

| Boiling Point (Predicted) | 497.8 ± 45.0 °C | [7] |

| Density (Predicted) | 1.576 g/cm³ | [7] |

| Vapor Pressure | 0 Pa at 25°C | [6][7] |

| pKa (Predicted) | 1.51 ± 0.25 | [6] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [6][7] |

| InChIKey | QNOUABMNRMROSL-UHFFFAOYSA-N | [8] |

| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)--INVALID-LINK--[O-] | [8] |

Synthesis and Purification

Several methods for the synthesis of this compound have been reported, primarily revolving around the oxidation of 2-nitro-4-methylsulfonyltoluene.

Synthesis via Oxidation of 2-nitro-4-methylsulfonyltoluene

A common and industrially relevant method involves the oxidation of 2-nitro-4-methylsulfonyltoluene. Various oxidizing agents and catalytic systems have been employed to achieve this transformation.

This protocol describes a robust method for the synthesis of this compound.

Materials:

-

2-nitro-4-methylsulfonyltoluene (99% purity)

-

Sulfuric acid (70% mass fraction)

-

Vanadium pentoxide (V₂O₅) powder (98% purity)

-

Nitric acid (68% mass fraction)

-

Oxygen gas

-

Sodium hydroxide solution (32% mass concentration) for exhaust gas treatment

-

Water

Equipment:

-

1000 mL glass reactor with a self-priming stirrer

-

Heating mantle

-

Condensation receiver with an exhaust gas absorption setup

-

Dropping funnel

-

Filtration apparatus

-

Drying oven

Procedure:

-

To the 1000 mL glass reactor, add 600.00 g of 70% sulfuric acid.

-

Activate the self-priming stirrer.

-

Add 97.83 g of 2-nitro-4-methylsulfonyltoluene and 1.95 g of vanadium pentoxide powder to the reactor.

-

Stir the mixture continuously for 10 minutes to ensure homogeneity.

-

Install the condensation receiver with the exhaust gas absorption system.

-

Rapidly heat the reaction mixture to 140°C.

-

Slowly add 230 g of 68% nitric acid via the dropping funnel over approximately 10 hours. The rate of addition should be about 0.383 g/min .

-

Simultaneously, control the oxygen feed rate at 0.1 g/min .

-

After the complete addition of nitric acid, maintain the reaction temperature at 140°C and continue stirring.

-

Monitor the reaction progress until the mass fraction of unreacted 2-nitro-4-methylsulfonyltoluene is 1% or less (approximately 1 hour).

-

Once the reaction is complete, slowly cool the reaction solution to 10-20°C with continuous stirring.

-

Separate the precipitated product by filtration.

-

Wash the filter cake three times with 150 g of water.

-

Dry the product to obtain this compound. This method reportedly yields approximately 110.20 g of the product with a purity of 98.10% (98.0% yield).[9]

-

The nitrogen oxide exhaust gases generated during the reaction can be treated by air oxidation and absorption through a sodium hydroxide solution.[9]

Purification

The crude product can be purified by recrystallization or by acid-base extraction.

-

Dissolve the crude this compound in an appropriate aqueous base (e.g., sodium hydroxide solution) to form its water-soluble salt.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 1.9 to precipitate the purified this compound.[9]

-

Collect the precipitate by filtration, wash with cold water, and dry.

Applications in Research and Development

While the primary industrial application of this compound is in the synthesis of the herbicide mesotrione, its structural features make it a compound of interest for researchers in medicinal chemistry and materials science.[1][2][3]

Agrochemicals

This compound is a crucial intermediate in the manufacturing of mesotrione, a selective herbicide used in cornfields.[1][2]

Drug Development and Medicinal Chemistry

Note: As of the current literature review, there are no published studies detailing the specific biological activity, mechanism of action, or involvement in signaling pathways of this compound itself. The information regarding its use in pharmaceuticals is based on its potential as a chemical intermediate.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 2-nitro-4-methylsulfonyltoluene.

Caption: Synthesis workflow of this compound.

Purification Workflow

The diagram below outlines the steps for the purification of this compound using an acid-base extraction method.

Caption: Purification workflow for this compound.

Conclusion

This compound is a well-characterized organic intermediate with established synthetic routes and significant industrial importance, particularly in the agrochemical sector. For researchers and drug development professionals, it represents a versatile starting material with potential for the synthesis of novel bioactive molecules. While its direct biological effects are not yet documented, its chemical reactivity warrants further exploration in the design and synthesis of new chemical entities for various therapeutic areas.

References

- 1. Method of preparing 2-nitro-4-methylsulfonyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. Benzoic acid, 4-(methylsulfonyl)-2-nitro- | C8H7NO6S | CID 184292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound CAS#: 110964-79-9 [m.chemicalbook.com]

- 8. This compound | 110964-79-9 | Benchchem [benchchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Nitro-4-methylsulfonylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitro-4-methylsulfonylbenzoic acid, a key chemical intermediate in the synthesis of the herbicide Mesotrione. This document details its chemical structure, physicochemical properties, and provides an in-depth look at its synthesis methodologies. Furthermore, it explores the biological role of this compound as a primary metabolite of Mesotrione, including its position within the metabolic pathway. Toxicological data and safety information are also presented. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in agrochemical and pharmaceutical development.

Chemical Structure and Identification

This compound is an organic compound with a benzoic acid backbone substituted with a nitro group at the 2-position and a methylsulfonyl group at the 4-position.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 110964-79-9[1][2] |

| Molecular Formula | C₈H₇NO₆S[1][2] |

| Molecular Weight | 245.21 g/mol [1] |

| InChI | InChI=1S/C8H7NO6S/c1-16(14,15)5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11)[2] |

| InChIKey | QNOUABMNRMROSL-UHFFFAOYSA-N[2] |

| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)--INVALID-LINK--[O-][2] |

| Synonyms | 4-(Methylsulfonyl)-2-nitrobenzoic acid, MNBA |

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, synthesis, and understanding its environmental fate.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Pale yellow solid | [3] |

| Melting Point | 211-212 °C | [3] |

| Boiling Point (Predicted) | 497.8 ± 45.0 °C | [3] |

| Density (Predicted) | 1.576 g/cm³ | [3] |

| pKa (Predicted) | 1.51 ± 0.25 | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |

Spectroscopic Data

Table 3: Spectroscopic Data of this compound

| Technique | Data Availability and Observations |

| ¹H NMR | Data is referenced in several chemical supplier databases, but specific chemical shifts and coupling constants are not provided. Expected signals would correspond to the aromatic protons and the methyl protons of the sulfonyl group. A Chinese patent provides the following unassigned signals for a related synthesis product: ¹H NMR (300MHz, CDCl₃) δ 2.46 (s, 3H), 3.04 (s, 3H), 7.37 (d, J=8.0Hz, 2H), 7.83 (d, J=8.2Hz, 2H).[4] |

| ¹³C NMR | Referenced in chemical databases, but detailed spectra with peak assignments are not publicly available.[5] |

| Infrared (IR) Spectroscopy | Spectra are available in databases like SpectraBase, but require an account for full access.[6][7] Expected characteristic peaks would include those for the carboxylic acid O-H and C=O stretching, N-O stretching of the nitro group, and S=O stretching of the methylsulfonyl group. |

| Mass Spectrometry (MS) | GC-MS data is indicated as available on PubChem, though the fragmentation pattern is not detailed.[8] The molecular ion peak [M]+ would be expected at m/z 245. |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the oxidation of 2-nitro-4-methylsulfonyltoluene.

Synthesis via Oxidation with Nitric Acid and Vanadium Pentoxide Catalyst

This method is a common industrial process for the production of this compound.

Experimental Workflow:

Caption: Synthesis of this compound via oxidation.

Detailed Protocol:

-

To a 1000 mL glass reactor equipped with a self-priming mixing device, add 600.00 g of 70% sulfuric acid.[9]

-

Activate the mixing device and subsequently add 97.83 g of 2-nitro-4-methylsulfonyltoluene (99% purity) and 1.95 g of vanadium pentoxide powder (98% purity). Stir continuously for 10 minutes.[9]

-

Install a condensation receiver with an exhaust gas absorption system.

-

Rapidly heat the reaction system to 140°C.[9]

-

Slowly add 230 g of 68% nitric acid over approximately 10 hours, while maintaining an oxygen feed rate of 0.1 g/min .[9]

-

After the addition is complete, maintain the reaction temperature at 140°C and continue stirring until the mass fraction of unreacted 2-nitro-4-methylsulfonyltoluene is less than 1% (approximately 1 hour).[9][10]

-

Slowly cool the reaction solution to 10-20°C with stirring, leading to the precipitation of the product.[9][10]

-

Wash the filter cake three times with 150 g of water.[9]

-

Dry the solid to yield this compound. This process reportedly achieves a purity of 98.10% and a yield of 98.0%.[9]

Synthesis using Hydrogen Peroxide and a CuO/Al₂O₃ Catalyst

This method presents an alternative with different oxidizing agents and catalysts.

Experimental Workflow:

Caption: Alternative synthesis using a CuO/Al₂O₃ catalyst.

Detailed Protocol:

The synthesis involves the oxidation of 2-nitro-4-methylsulfonyl toluene with hydrogen peroxide in the presence of a CuO/Al₂O₃ catalyst in a strong acid system.[11] The yield for this method is reported to be up to 78.3%.[11] The process is highlighted for its potential advantages in reducing the dosage of sulfuric acid and hydrogen peroxide and for the recyclability of unreacted starting material.[11]

Biological Role: Metabolism of Mesotrione

This compound (MNBA) is a known primary metabolite of the herbicide Mesotrione.[3] Mesotrione is a selective herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants.[12] This inhibition disrupts the biosynthesis of plastoquinone and carotenoids, leading to the bleaching of foliage and eventual death of susceptible weeds.[12][13]

In tolerant plants, such as maize, Mesotrione is rapidly metabolized into non-phytotoxic compounds. The primary metabolic pathway involves the cleavage of the dione ring, leading to the formation of this compound (MNBA) and 2-amino-4-methylsulfonylbenzoic acid (AMBA).

Mesotrione Metabolic Pathway:

Caption: Metabolic pathway of Mesotrione in tolerant plants.

Toxicology and Safety

Understanding the toxicological profile of this compound is essential for risk assessment and safe handling.

Table 4: Toxicological Data for this compound

| Test Organism | Endpoint | Result | Exposure Time | Reference |

| Scophthalmus maximus (Fish) | LC50 | > 1000 mg/L | 96 h | [14] |

| Acartia tonsa (Aquatic Invertebrate) | LC10 | > 1000 mg/L | 48 h | [14] |

| Skeletonema costatum (Algae) | EC50 | > 929 mg/L | 72 h | [14] |

Studies on the effects of Mesotrione and its metabolites, including MNBA, on fish species have been conducted. One study noted that while Mesotrione itself has a relatively high LC50, its metabolites, MNBA and AMBA, are also found in soil and water and can exhibit toxic effects.[15] Another study on the fish species Geophagus brasiliensis showed that Mesotrione induced DNA damage at concentrations of 30, 115, and 460 µg/L.[15]

Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Skin sensitization, Category 1 (H317): May cause an allergic skin reaction.[14]

-

Eye irritation, Category 2 (H319): Causes serious eye irritation.[14]

Standard precautionary statements for handling this chemical include avoiding breathing dust, wearing protective gloves and eye protection, and washing hands thoroughly after handling.[14]

Conclusion

This compound is a compound of significant industrial importance, primarily as a precursor to the herbicide Mesotrione. Its synthesis is well-documented, with established industrial processes. As a primary metabolite of Mesotrione, its environmental fate and toxicological profile are of considerable interest. This technical guide has consolidated key information on its chemical and physical properties, synthesis, biological role, and safety, providing a valuable resource for professionals in the field. Further research into detailed spectroscopic characterization and the biological activity of this compound could provide deeper insights and potentially lead to new applications.

References

- 1. scbt.com [scbt.com]

- 2. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. CN103274974A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 5. This compound(110964-79-9) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Benzoic acid, 2-nitro- [webbook.nist.gov]

- 8. Benzoic acid, 4-(methylsulfonyl)-2-nitro- | C8H7NO6S | CID 184292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | 110964-79-9 [chemicalbook.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Mesotrione - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

- 14. echemi.com [echemi.com]

- 15. Mesotrione herbicide promotes biochemical changes and DNA damage in two fish species - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Nitro-4-methylsulfonylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitro-4-methylsulfonylbenzoic acid, a key chemical intermediate in the synthesis of the herbicide Mesotrione and a significant metabolite in its environmental and biological degradation. This document details its physicochemical properties, synthesis protocols, and known biological and toxicological data.

Physicochemical Properties

This compound, also known as 4-methylsulfonyl-2-nitrobenzoic acid (MNBA), is a pale yellow solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H7NO6S | [2] |

| Molecular Weight | 245.21 g/mol | [2] |

| CAS Number | 110964-79-9 | [1] |

| Melting Point | 211-212 °C | [1] |

| Boiling Point | 497.8±45.0 °C (Predicted) | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the oxidation of 2-nitro-4-methylsulfonyltoluene.[3][4][5] Several methods have been developed to optimize this conversion, focusing on yield, purity, and environmental impact.

Experimental Protocol: Oxidation of 2-nitro-4-methylsulfonyltoluene

This protocol describes a common laboratory-scale synthesis.

Materials:

-

2-nitro-4-methylsulfonyltoluene

-

Sulfuric acid (70%)

-

Vanadium pentoxide (catalyst)

-

Nitric acid (68%)

-

Oxygen gas

-

Sodium hydroxide solution (32%) for exhaust gas absorption

Procedure:

-

To a 1000 mL glass reactor equipped with a self-priming mixing device, add 600.00 g of 70% sulfuric acid.

-

Activate the mixer and add 97.83 g of 2-nitro-4-methylsulfonyltoluene (99% purity) and 1.95 g of vanadium pentoxide powder (98% purity). Stir for 10 minutes.

-

Install a condensation receiver with an exhaust gas absorption system containing 32% sodium hydroxide solution.

-

Rapidly heat the reaction mixture to 140°C.

-

Slowly add 230 g of 68% nitric acid over approximately 10 hours, while controlling the oxygen feed rate at 0.1 g/min .

-

After the addition is complete, maintain the temperature at 140°C and continue stirring until the concentration of unreacted 2-nitro-4-methylsulfonyltoluene is below 1%.

-

Cool the reaction mixture to 10-20°C with stirring to precipitate the product.

-

Filter the solid product and wash the filter cake three times with 150 g of water.

-

Dry the product to obtain this compound.

This process typically yields a product with a purity of over 98%.[6]

Biological Role and Toxicological Profile

This compound is a primary metabolite of the herbicide Mesotrione.[1][7] Mesotrione functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants, which leads to a reduction in carotenoids and subsequent bleaching of the plant tissue.[8] In the environment and within organisms, Mesotrione degrades into several byproducts, including MNBA and 2-amino-4-methylsulfonylbenzoic acid (AMBA).[9]

Toxicological Data

Toxicological studies have indicated that this compound is of significantly lower toxicity than its parent compound, Mesotrione.[10] A summary of the available toxicological data is presented below.

| Test Organism | Endpoint | Value | Reference |

| Scophthalmus maximus (Fish) | LC50 (96 h) | > 1000 mg/L | [11] |

| Acartia tonsa (Aquatic Invertebrate) | LC10 (48 h) | > 1000 mg/L | [11] |

| Skeletonema costatum (Algae) | EC50 (72 h) | > 929 mg/L | [11] |

In terms of human health, this compound is classified as a skin sensitizer and causes serious eye irritation.[11][12] It is not considered to be genotoxic.[10]

While this compound is a known metabolite, there is currently no evidence to suggest its direct involvement in specific biological signaling pathways beyond its role in the metabolic breakdown of Mesotrione. Its biological effects are considered as part of the overall toxicological assessment of the parent herbicide.

References

- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. GSRS [gsrs-dev-public.ncats.io]

- 3. nbinno.com [nbinno.com]

- 4. CN103274974A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 110964-79-9 [chemicalbook.com]

- 8. fao.org [fao.org]

- 9. Mesotrione herbicide promotes biochemical changes and DNA damage in two fish species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apps.who.int [apps.who.int]

- 11. echemi.com [echemi.com]

- 12. Benzoic acid, 4-(methylsulfonyl)-2-nitro- | C8H7NO6S | CID 184292 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitro-4-methylsulfonylbenzoic acid is a pivotal intermediate in the synthesis of various agrochemicals and pharmaceuticals, most notably the herbicide Mesotrione.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to support research and development efforts. The information is curated for professionals in the fields of chemistry and drug development, aiming to provide a practical and in-depth resource for the laboratory synthesis of this compound.

Introduction

This compound, also known as NMSBA, is a key building block in organic synthesis. Its chemical structure, featuring a nitro group and a methylsulfonyl group on a benzoic acid scaffold, makes it a versatile precursor for the synthesis of more complex molecules.[2] The primary application of NMSBA is in the production of mesotrione, a selective herbicide used for cornfield weeding.[1] Given its industrial importance, several synthetic methodologies have been developed, each with distinct advantages and disadvantages concerning yield, purity, cost, and environmental impact. This document will focus on the most prominent and well-documented synthetic pathways.

Overview of Synthetic Routes

The synthesis of this compound can be broadly categorized into three main approaches:

-

Oxidation of 2-Nitro-4-methylsulfonyltoluene: This is the most commonly cited and industrially relevant method. It involves the oxidation of the methyl group of 2-nitro-4-methylsulfonyltoluene to a carboxylic acid. Various oxidizing agents and catalytic systems have been employed to achieve this transformation.

-

From 2-Nitro-4-(chlorosulfonyl)benzoyl chloride: This route utilizes a different starting material and involves the reaction of the sulfonyl chloride and acyl chloride functionalities to introduce the methylsulfonyl and carboxylic acid groups, respectively.

-

From 1-Chloro-4-methylsulfonylbenzene: This multi-step synthesis involves the nitration of 1-chloro-4-methylsulfonylbenzene, followed by a nucleophilic substitution with a cyanoacetate derivative and subsequent oxidative cleavage to yield the final product.

The following diagram illustrates the primary synthesis pathway involving the oxidation of 2-nitro-4-methylsulfonyltoluene.

Caption: Primary synthesis route to this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key synthetic methods, along with tabulated quantitative data for easy comparison.

Method 1: Oxidation of 2-Nitro-4-methylsulfonyltoluene with Nitric Acid and Vanadium Pentoxide

This method is a robust and high-yielding procedure for the synthesis of this compound.[3][4]

Experimental Protocol:

-

To a 1000 mL glass reactor equipped with a self-priming mixing device, add 600.00 g of 70% sulfuric acid.[3][4]

-

Activate the stirrer and add 97.83 g of 2-nitro-4-methylsulfonyltoluene (99% purity) and 1.95 g of vanadium pentoxide powder (98% purity). Stir continuously for 10 minutes.[3][4]

-

Install a condensation receiver with an exhaust gas absorption system.[3][4]

-

Slowly add 230 g of 68% nitric acid over approximately 10 hours, controlling the addition rate at 0.383 g/min . Concurrently, maintain an oxygen feed rate of 0.1 g/min .[3][4]

-

After the addition is complete, maintain the reaction temperature at 140°C and continue stirring for about 1 hour, or until the mass fraction of unreacted 2-nitro-4-methylsulfonyltoluene is below 1%.[3][4]

-

Slowly cool the reaction mixture to 10-20°C with stirring to precipitate the product.[3][4]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 97.83 g of 2-nitro-4-methylsulfonyltoluene | [3][4] |

| Product Weight | 110.20 g | [3][4] |

| Yield | 98.0% | [3][4] |

| Purity | 98.10% | [3][4] |

Method 2: Oxidation of 2-Nitro-4-methylsulfonyltoluene with Hydrogen Peroxide and CuO/Al₂O₃ Catalyst

This method presents an alternative oxidation system, which may offer advantages in terms of reagent handling and environmental impact.[5][6]

Experimental Protocol:

-

In a 500 mL three-necked flask, add 80 g of 98% sulfuric acid and heat with stirring to 60°C.[5]

-

Add 8.7 g (0.04 mol) of 2-nitro-4-methylsulfonyltoluene to the sulfuric acid solution.[5]

-

After 5 minutes of stirring, add 0.2 g of a prepared CuO/Al₂O₃ supported catalyst.[5]

-

Stir for 3 minutes, then slowly add 21.2 g of 45% hydrogen peroxide to the reaction mixture over approximately 2 hours, maintaining the reaction temperature between 60-75°C.[5]

-

After the addition is complete, maintain the temperature at 60°C for 3 hours to ensure the reaction goes to completion.[5]

-

Add 100 g of water to the reaction mixture and separate the catalyst.[5]

-

Cool the reaction mixture to 5°C, and collect the crude product by suction filtration, followed by washing and drying.[5]

-

The crude product can be further purified by recrystallization.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 8.7 g of 2-nitro-4-methylsulfonyltoluene | [5] |

| Crude Product Weight | 8.6 g | [5] |

| Crude Product Composition | 79% this compound, 18% starting material | [5] |

| Purified Product Yield | Can reach 78.3% after recycling unreacted starting material | [6] |

| Purified Product Purity | >98.5% | [5] |

Method 3: Synthesis from 2-Nitro-4-(chlorosulfonyl)benzoyl chloride

This route offers a different synthetic approach starting from a more functionalized precursor.[7]

Experimental Protocol:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, charge 1.9 g (15 mmol) of sodium sulfite, 5.1 g (60 mmol) of sodium bicarbonate, and 20 mL of water.[7]

-

Cool the resulting slurry to 15°C.[7]

-

Add 4.0 g (14 mmol) of 2-nitro-4-(chlorosulfonyl)benzoyl chloride over 5 minutes.[7]

-

Stir the reaction mixture at 15°C for three hours and then at ambient temperature overnight.[7]

-

Warm the mixture to 40°C and add 3.1 g (27 mmol) of the sodium salt of chloroacetic acid.[7]

-

Heat the reaction mixture to reflux and maintain for 7 hours.[7]

-

Cool the mixture to ambient temperature, dilute with 30 mL of water, and wash with 50 mL of ethyl acetate.[7]

-

Acidify the aqueous layer with concentrated HCl and extract with 75 mL of ethyl acetate.[7]

-

Concentrate the organic solution to afford the product as a pale yellow solid.[7]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4.0 g of 2-nitro-4-(chlorosulfonyl)benzoyl chloride | [7] |

| Product Weight | 3.0 g | [7] |

| Yield | 87% | [7] |

| Physical Appearance | Pale yellow solid | [7] |

Logical Workflow for Method Selection

The choice of synthetic route will depend on various factors including available starting materials, desired scale, and equipment. The following diagram outlines a logical workflow for selecting an appropriate method.

References

- 1. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid [quickcompany.in]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 110964-79-9 [chemicalbook.com]

- 5. CN102584650B - Preparation method of 2-nitro-4-methylsulphonylbenzoic acid - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

- 7. prepchem.com [prepchem.com]

The Synthetic Versatility of 2-Nitro-4-methylsulfonylbenzoic Acid: A Technical Primer

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-methylsulfonylbenzoic acid (NMSBA) is a pivotal chemical intermediate, distinguished by its unique molecular architecture featuring a carboxylic acid, a nitro group, and a methylsulfonyl group. This trifecta of functional groups imparts a high degree of reactivity and versatility, establishing NMSBA as a valuable building block in modern organic synthesis. While its most prominent role is as a key precursor to the widely-used herbicide Mesotrione, the potential of NMSBA extends into the realms of pharmaceuticals and specialty dyes.[1][2][3] This technical guide provides an in-depth exploration of the synthesis of NMSBA and its primary application, offering detailed experimental protocols, quantitative data, and logical workflows to support researchers and developers in leveraging the synthetic potential of this compound.

Synthesis of this compound

The industrial production of this compound is predominantly achieved through the oxidation of 2-nitro-4-methylsulfonyltoluene. Several methodologies have been developed to optimize this conversion, focusing on maximizing yield and purity while minimizing environmental impact.[4][5]

Oxidation of 2-Nitro-4-methylsulfonyltoluene

A prevalent method for the synthesis of NMSBA involves the oxidation of 2-nitro-4-methylsulfonyltoluene using a strong oxidizing agent, often in the presence of a catalyst.

Reaction Scheme: Oxidation of 2-nitro-4-methylsulfonyltoluene to NMSBA

Caption: Oxidation of 2-nitro-4-methylsulfonyltoluene to NMSBA.

-

Reactor Setup: To a 1000 mL glass reactor equipped with a self-priming mixing device and a condensation receiver with exhaust gas absorption, add 600.00 g of 70% sulfuric acid.[6]

-

Addition of Reactants: Add 97.83 g of 2-nitro-4-methylsulfonyltoluene (99% purity) and 1.95 g of vanadium pentoxide powder (98% purity) to the reactor. Stir the mixture continuously for 10 minutes.[6]

-

Reaction Initiation: Rapidly heat the reaction system to 140°C.[6]

-

Oxidizing Agent Addition: Slowly add 230 g of 68% nitric acid over approximately 10 hours, maintaining an oxygen feed rate of 0.1 g/min .[6]

-

Reaction Completion: After the addition of nitric acid is complete, maintain the reaction temperature at 140°C and continue stirring for about 1 hour, or until the mass fraction of unreacted 2-nitro-4-methylsulfonyltoluene is below 1%.[6]

-

Product Isolation: Slowly cool the reaction solution to 10-20°C with stirring to precipitate the product.[6]

-

Purification: Separate the product by filtration. Wash the filter cake three times with 150 g of water and then dry to yield this compound.[6]

| Method | Oxidizing Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Nitric Acid Oxidation | Nitric Acid | Vanadium Pentoxide | 140 | 11 | 98.0 | 98.1 | [6] |

| Hydrogen Peroxide Oxidation | Hydrogen Peroxide | CuO/Al₂O₃ | 55-80 | 2-5 | 78.3 | - | [7] |

| Indirect Electrochemical Oxidation | Chromium Trioxide | - | 95 | 6 | 49.4 | - | [8] |

Alternative Synthesis Route

An alternative pathway to NMSBA begins with 1-Chloro-4-methyl sulfonyl benzene, proceeding through nitration and subsequent reaction with methyl cyanoacetate followed by oxidation.[2]

Workflow: Alternative Synthesis of NMSBA

Caption: Alternative synthesis pathway for NMSBA.

Applications of this compound in Organic Synthesis

The strategic placement of the nitro and methylsulfonyl electron-withdrawing groups, ortho and para to the carboxylic acid respectively, makes NMSBA a versatile synthon.

Synthesis of Mesotrione

The primary industrial application of NMSBA is in the synthesis of the herbicide Mesotrione. A critical step in this process is the conversion of NMSBA to its corresponding acyl chloride, 2-nitro-4-methylsulfonylbenzoyl chloride.[5]

Reaction Scheme: Synthesis of 2-nitro-4-methylsulfonylbenzoyl chloride

References

- 1. nbinno.com [nbinno.com]

- 2. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid [quickcompany.in]

- 3. nbinno.com [nbinno.com]

- 4. A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID | TREA [trea.com]

- 5. CN111808000B - Preparation method of this compound - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. asianpubs.org [asianpubs.org]

- 8. electrochemsci.org [electrochemsci.org]

An In-Depth Technical Guide to 2-Nitro-4-methylsulfonylbenzoic Acid Derivatives and Analogs as a Scaffold for Therapeutic Innovation

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential of 2-Nitro-4-methylsulfonylbenzoic acid (NMSBA) and its derivatives as a core scaffold for the development of novel therapeutic agents. While primarily known as a key intermediate in the synthesis of the herbicide mesotrione, the structural motifs of NMSBA present a compelling, yet underexplored, opportunity in medicinal chemistry, particularly in the design of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors.[1][2][3][4] This document provides a comprehensive overview of the synthesis of the NMSBA core, detailed experimental protocols for evaluating STAT3 inhibition, and a prospective look at the design and development of NMSBA analogs as potential drug candidates.

The Core Scaffold: this compound (NMSBA)

NMSBA is a substituted benzoic acid characterized by the presence of a nitro group and a methylsulfonyl group.[5][6][7] These electron-withdrawing groups significantly influence the electronic properties of the benzene ring, making NMSBA a versatile starting material for further chemical modifications.[2] The synthesis of NMSBA is well-documented, with several established routes available.[8][9][10][11][12][13][14][15]

Synthesis of the NMSBA Core

A common and efficient method for the synthesis of NMSBA involves the oxidation of 2-nitro-4-methylsulfonyltoluene.[8][10] This process has been optimized for industrial-scale production and can be adapted for laboratory synthesis.

Experimental Protocol: Synthesis of this compound [9]

Materials:

-

2-nitro-4-methylsulfonyltoluene

-

Sulfuric acid (70%)

-

Nitric acid (68%)

-

Vanadium pentoxide (catalyst)

-

Water

-

Glass reactor with a self-priming mixing device

-

Condensation receiver with exhaust gas absorption

Procedure:

-

Add 600.00 g of 70% sulfuric acid to a 1000 mL glass reactor and activate the mixing device.

-

Add 97.83 g of 2-nitro-4-methylsulfonyltoluene (99% purity) and 1.95 g of vanadium pentoxide powder to the reactor and stir for 10 minutes.

-

Install a condensation receiver with an exhaust gas absorption system.

-

Rapidly heat the reaction mixture to 140°C.

-

Slowly add 230 g of 68% nitric acid over approximately 10 hours, maintaining the temperature at 140°C.

-

After the addition is complete, continue stirring at 140°C for about 1 hour, or until the concentration of unreacted 2-nitro-4-methylsulfonyltoluene is below 1%.

-

Slowly cool the reaction mixture to 10-20°C with continuous stirring.

-

Filter the resulting solid product.

-

Wash the filter cake three times with 150 g of water.

-

Dry the product to obtain this compound.

This procedure typically yields a product with a purity of over 98%.[9]

NMSBA Derivatives as Potential STAT3 Inhibitors

The STAT3 protein is a well-validated target in oncology, with its constitutive activation being a hallmark of many human cancers.[16] This has driven significant efforts in the discovery and development of small molecule STAT3 inhibitors. Notably, several classes of benzoic acid and hydroxamic acid derivatives have shown promising activity as STAT3 inhibitors, suggesting that the NMSBA scaffold, which shares the benzoic acid core, is a strong candidate for the design of novel STAT3-targeting agents.[13][17][18][19][20]

Structure-Activity Relationship (SAR) of Analogous Benzoic Acid-Based STAT3 Inhibitors

While direct SAR studies on NMSBA derivatives as STAT3 inhibitors are not yet available, valuable insights can be drawn from structurally related benzoic acid and hydroxamic acid-based inhibitors. Key findings from the literature on these analogs indicate that:

-

The carboxylic acid or hydroxamic acid moiety is crucial for activity, likely forming key interactions within the STAT3 protein.[17][18]

-

Modifications to the linker between the aromatic rings can significantly impact potency. For instance, replacing a glycine linker with an alanine or proline analog has been shown to improve inhibitory activity.[13][17][20]

-

Substitutions on the phenyl rings play a critical role in binding affinity and selectivity. Electron-withdrawing groups, such as those present in NMSBA, can influence the electronic and steric properties of the molecule, potentially enhancing its interaction with the target protein.[21][22]

The following table summarizes the in vitro STAT3 inhibitory activity of some representative benzoic acid-based STAT3 inhibitors.

| Compound ID | Core Structure | Modifications | IC50 (µM) for STAT3 DNA-binding | Reference |

| SH4-54 | Benzoic acid | N-methylglycinamide scaffold | 4.7 ± 0.5 | [18] |

| SH5-07 | Hydroxamic acid | N-methylglycinamide scaffold | 3.9 ± 0.6 | [18] |

| Analog 1a | Benzoic acid | (R)-Alanine linker | 3.0 ± 0.9 | [13][17][20] |

| Analog 2v | Benzoic acid | (R)-Alanine linker with modified aromatic group | 1.80 ± 0.94 | [13][17][20] |

| Analog 5d | Benzoic acid | (R)-Proline linker | 2.4 ± 0.2 | [13][17][20] |

Experimental Protocols for Evaluating NMSBA Derivatives

To facilitate the exploration of NMSBA derivatives as potential therapeutic agents, this section provides detailed protocols for key in vitro and in vivo assays to assess their biological activity, with a focus on STAT3 inhibition.

In Vitro Assays

EMSA is a fundamental technique to determine if a compound can inhibit the binding of the STAT3 protein to its target DNA sequence.[3][23][24]

Experimental Protocol: STAT3 EMSA [23]

Materials:

-

Nuclear extracts from cells with constitutively active STAT3

-

32P-labeled double-stranded oligonucleotide probe containing the STAT3 consensus binding site

-

Poly(dI-dC)

-

Binding buffer (e.g., containing HEPES, KCl, EDTA, DTT, glycerol)

-

Nondenaturing polyacrylamide gel (6%)

-

Specific antibodies against STAT3 for supershift analysis (optional)

Procedure:

-

Prepare nuclear extracts from the chosen cell line.

-

Pre-incubate the nuclear extracts with the test compound (NMSBA derivative) at various concentrations for 30 minutes at room temperature.

-

Add the 32P-labeled STAT3 probe and poly(dI-dC) to the mixture and incubate for another 20-30 minutes at room temperature to allow for protein-DNA binding.

-

For supershift analysis, add a STAT3-specific antibody to a parallel set of reactions and incubate for an additional 20 minutes.

-

Resolve the protein-DNA complexes on a 6% nondenaturing polyacrylamide gel.

-

Dry the gel and visualize the bands by autoradiography.

-

Quantify the band intensities to determine the IC50 value of the compound.

This cell-based assay measures the transcriptional activity of STAT3, providing a functional readout of STAT3 pathway inhibition.[25][26][27]

Experimental Protocol: STAT3 Luciferase Reporter Assay [25]

Materials:

-

HEK293 cells (or other suitable cell line)

-

STAT3-responsive luciferase reporter plasmid (e.g., p-STAT3-TA-luc)

-

Control vector

-

Transfection reagent

-

Luciferase substrate

-

Luminometer

Procedure:

-

Seed cells into 12-well plates at a density of 5 x 104 cells/well.

-

Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and a control vector (e.g., expressing Renilla luciferase for normalization).

-

After 24 hours, treat the transfected cells with various concentrations of the NMSBA derivative for an additional 24 hours.

-

Lyse the cells using a reporter lysis buffer.

-

Add the luciferase substrate to the cell lysates.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the STAT3-dependent firefly luciferase activity to the control Renilla luciferase activity to determine the fold change in transcriptional activity.

These colorimetric assays are used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[28][29][30][31]

Experimental Protocol: MTT Cell Viability Assay [31]

Materials:

-

Cancer cell line of interest

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the NMSBA derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

This technique is used to directly measure the phosphorylation status of STAT3 at key residues (e.g., Tyr705), which is indicative of its activation state.[1][25][28][32][33]

Experimental Protocol: Western Blot for Phospho-STAT3 [25][32]

Materials:

-

Cell lysates from treated and untreated cells

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT3 to confirm equal loading.

In Vivo Assays

This in vivo model is crucial for evaluating the anti-tumor efficacy of lead compounds in a living organism.[2][34][35][36]

Experimental Protocol: Xenograft Tumor Growth Inhibition Study [34][35]

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice)

-

Human cancer cell line known to have constitutively active STAT3

-

Test compound (NMSBA derivative) formulated for in vivo administration

-

Vehicle control

Procedure:

-

Subcutaneously inject the human cancer cells into the flank of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

-

Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pSTAT3, immunohistochemistry).

-

Compare the tumor growth inhibition in the treatment group to the control group to assess the in vivo efficacy of the compound.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To provide a clear conceptual framework, the following diagrams, generated using Graphviz (DOT language), illustrate the STAT3 signaling pathway, a proposed workflow for the development of NMSBA derivatives, and the logical relationship of their potential mechanism of action.

Caption: Canonical STAT3 signaling pathway.

Caption: Workflow for NMSBA derivative synthesis and screening.

Caption: Potential mechanism of action for NMSBA analogs.

Conclusion and Future Directions

This compound represents a readily accessible and versatile scaffold that holds significant, yet largely untapped, potential for the development of novel therapeutic agents. The presence of electron-withdrawing nitro and methylsulfonyl groups on a benzoic acid core provides a strong rationale for its exploration as a template for the design of inhibitors targeting key proteins in human diseases, such as STAT3.

While direct biological data on NMSBA derivatives is currently scarce, the wealth of information on analogous benzoic acid-based STAT3 inhibitors provides a clear roadmap for future research. By leveraging the synthetic accessibility of the NMSBA core and applying the detailed experimental protocols outlined in this guide, researchers are well-equipped to synthesize and evaluate novel NMSBA derivatives. The systematic exploration of the structure-activity relationships of these new chemical entities could lead to the discovery of potent and selective drug candidates, ultimately unlocking the therapeutic potential of this intriguing chemical scaffold. The path from a herbicide intermediate to a potential life-saving therapeutic is a challenging but promising one, and NMSBA provides a compelling starting point for this journey.

References

- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid [quickcompany.in]

- 5. This compound | 110964-79-9 [chemicalbook.com]

- 6. Benzoic acid, 4-(methylsulfonyl)-2-nitro- | C8H7NO6S | CID 184292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - CAS:110964-79-9 - Sunway Pharm Ltd [3wpharm.com]

- 8. asianpubs.org [asianpubs.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. tvarditherapeutics.com [tvarditherapeutics.com]

- 11. CN106565555A - Synthesis process of this compound - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Research Portal [scholarship.libraries.rutgers.edu]

- 14. CN103274974A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 15. CN102584650B - Preparation method of 2-nitro-4-methylsulphonylbenzoic acid - Google Patents [patents.google.com]

- 16. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]

- 20. A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID | TREA [trea.com]

- 21. iomcworld.com [iomcworld.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Wound-healing assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 26. Wound healing assay - Wikipedia [en.wikipedia.org]

- 27. Cell wound healing migration assay [bio-protocol.org]

- 28. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Clonogenic Assay [bio-protocol.org]

- 31. pubcompare.ai [pubcompare.ai]

- 32. Detection of the expression of STAT3 and its phosphorylation [bio-protocol.org]

- 33. researchgate.net [researchgate.net]

- 34. Wound healing migration assay (Scratch assay) [protocols.io]

- 35. Wound healing assay | Abcam [abcam.com]

- 36. Clonogenic Assay [en.bio-protocol.org]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 2-Nitro-4-methylsulfonylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic protocols for 2-Nitro-4-methylsulfonylbenzoic acid, a key intermediate in the synthesis of agrochemicals and pharmaceuticals.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Source |

| 2.46 | s | 3H | -SO2CH3 | (CN103274974A)[1] |

| 3.04 | s | 3H | Ar-CH3 (of starting material) | (CN103274974A)[1] |

| 7.37 | d, J=8.0Hz | 2H | Ar-H | (CN103274974A)[1] |

| 7.83 | d, J=8.2Hz | 2H | Ar-H | (CN103274974A)[1] |

Note: The 1H NMR data is sourced from a patent and may represent a mixture or a related compound. The assignment of a peak at 3.04 ppm to an aromatic methyl group suggests the spectrum may be of the starting material, 2-nitro-4-methylsulfonyltoluene, or an incomplete reaction mixture.

Table 2: Predicted 13C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~45 | -SO2CH3 |

| ~125 | Ar-C |

| ~130 | Ar-C |

| ~135 | Ar-C |

| ~140 | Ar-C-SO2 |

| ~145 | Ar-C-NO2 |

| ~150 | Ar-C-COOH |

| ~165 | -COOH |

Note: No experimental 13C NMR data was found in the public domain. The values presented are theoretical predictions based on the chemical structure.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm-1) | Functional Group Assignment |

| 3300-2500 | O-H stretch (Carboxylic Acid) |

| 1700-1680 | C=O stretch (Carboxylic Acid) |

| 1550-1500, 1370-1300 | N-O stretch (Nitro Group) |

| 1350-1300, 1160-1120 | S=O stretch (Sulfonyl Group) |

Note: No experimental FT-IR data was found in the public domain. The table lists the expected characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Interpretation | Source |

| 245.00 | [M]+ (Molecular Ion) | Predicted |

Note: While a GC-MS record exists in the SpectraBase database, the data is not publicly accessible[2]. The molecular ion peak is predicted based on the compound's molecular weight.

Experimental Protocols

The most commonly cited method for the synthesis of this compound is the oxidation of 2-nitro-4-methylsulfonyltoluene.

Synthesis of this compound from 2-nitro-4-methylsulfonyltoluene[3][4][5]

This protocol is a synthesis of procedures described in the literature.

Materials:

-

2-nitro-4-methylsulfonyltoluene

-

Sulfuric acid (70%)

-

Vanadium pentoxide

-

Nitric acid (68%)

-

Water

-

Sodium hydroxide solution (32%) for exhaust gas absorption

Procedure:

-

To a 1000 mL glass reactor equipped with a self-priming mixing device and a condenser with an exhaust gas absorption trap, add 600.00 g of 70% sulfuric acid.

-

Activate the mixing device and add 97.83 g of 2-nitro-4-methylsulfonyltoluene (99% purity) and 1.95 g of vanadium pentoxide powder (98% purity) to the reactor. Stir the mixture continuously for 10 minutes.

-

Rapidly heat the reaction system to 140°C.

-

Slowly add 230 g of 68% nitric acid to the reactor over approximately 10 hours. Control the oxygen feed rate at 0.1 g/min .

-

After the addition of nitric acid is complete, maintain the reaction temperature at 140°C and continue stirring until the concentration of unreacted 2-nitro-4-methylsulfonyltoluene is less than 1% (approximately 1 hour).

-

Slowly cool the reaction mixture to 10-20°C with continuous stirring.

-

Separate the precipitated product by filtration.

-

Wash the filter cake three times with 150 g of water.

-

Dry the product to obtain this compound.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H and 13C NMR spectra would be recorded on a 300 or 400 MHz spectrometer.

-

The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d6 or CDCl3.

-

Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The FT-IR spectrum would be recorded using a Fourier Transform Infrared Spectrometer.

-

The sample would be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum would be recorded in the range of 4000-400 cm-1.

Mass Spectrometry (MS):

-

Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

-

The sample would be introduced directly or after separation by gas chromatography (GC) or liquid chromatography (LC).

Visualizations

Synthesis Workflow of this compound

Caption: Synthesis workflow for this compound.

References

Methodological & Application

Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid: A Detailed Laboratory Protocol

Application Note: This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Nitro-4-methylsulfonylbenzoic acid, a key intermediate in the production of pharmaceuticals, dyes, and agrochemicals, notably the herbicide mesotrione.[1][2] The protocols detailed below are intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is a valuable building block in organic chemistry.[2] Its synthesis is of significant interest, and various methods have been developed to achieve high yields and purity. The most common and well-documented laboratory-scale synthesis involves the oxidation of 2-nitro-4-methylsulfonyltoluene.[3][4] Alternative routes starting from other precursors have also been explored to offer flexibility in starting materials and to overcome challenges such as low yield and product purity associated with some methods.[3][5] This document outlines a primary protocol utilizing the oxidation of 2-nitro-4-methylsulfonyltoluene with nitric acid in the presence of a vanadium pentoxide catalyst, a method reported to achieve high yields.[6][7] An alternative method employing hydrogen peroxide as the oxidant is also presented.

Chemical Structures

Starting Material: 2-Nitro-4-methylsulfonyltoluene Product: this compound

Experimental Protocols

Protocol 1: Oxidation of 2-Nitro-4-methylsulfonyltoluene with Nitric Acid

This protocol is adapted from a high-yield synthesis method.[6][7]

Materials:

-

2-nitro-4-methylsulfonyltoluene (99% purity)

-

Sulfuric acid (70% w/w)

-

Nitric acid (68% w/w)

-

Vanadium pentoxide (V₂O₅) powder (98% purity)

-

Deionized water

-

Sodium hydroxide solution (32% w/w) for exhaust gas absorption

Equipment:

-

1000 mL glass reactor with a self-priming mixing device

-

Heating mantle with temperature control

-

Condensation receiver with an exhaust gas absorption setup

-

Dropping funnel

-

Filtration apparatus

-

Drying oven

Procedure:

-

Reaction Setup: To a 1000 mL glass reactor, add 600.00 g of 70% sulfuric acid.[6][7]

-

Activate the self-priming mixing device.

-

Add 97.83 g of 2-nitro-4-methylsulfonyltoluene (99% purity) and 1.95 g of vanadium pentoxide powder (98% purity) to the reactor.[6][7]

-

Stir the mixture continuously for 10 minutes.

-

Install a condensation receiver equipped for exhaust gas absorption.[6]

-

Slowly add 230 g of 68% nitric acid via a dropping funnel over approximately 10 hours.[6][7] The rate of addition should be about 0.383 g/min .[6]

-

During the addition, maintain a steady oxygen feed rate of 0.1 g/min .[6]

-

After the complete addition of nitric acid, maintain the reaction temperature at 140°C and continue stirring for about 1 hour, or until the concentration of unreacted 2-nitro-4-methylsulfonyltoluene is below 1% as monitored by a suitable analytical method (e.g., HPLC).[6][7]

-

Work-up and Isolation: Slowly cool the reaction mixture to 10-20°C with continuous stirring.[6][7]

-

The product will precipitate out of the solution. Separate the solid product by filtration.[6][7]

-

Wash the filter cake three times with 150 g of deionized water.[6][7]

-

The small amount of nitrogen oxide exhaust gas generated during the reaction should be treated by air oxidation and absorbed through a device containing a 32% mass concentration of sodium hydroxide solution.[6]

Protocol 2: Oxidation with Hydrogen Peroxide

This method presents an alternative with different safety and environmental considerations.[4][8]

Materials:

-

2-nitro-4-methylsulfonyltoluene

-

Concentrated sulfuric acid (98%)

-

Hydrogen peroxide (45%)

-

CuO/Al₂O₃ catalyst

-

Deionized water

-

Sodium hydroxide solution (30%)

Equipment:

-

500 mL three-necked flask

-

Stirrer and heating mantle

-

Dropping funnel

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 500 mL three-necked flask, add 80g of 98% sulfuric acid.[8]

-

Heat the acid to 60°C with stirring.

-

Add 8.7 g (0.04 mol) of 2-nitro-4-methylsulfonyltoluene to the sulfuric acid.[8]

-

After stirring for 5 minutes, add 0.2 g of the CuO/Al₂O₃ catalyst.[8]

-

Reaction: Slowly add 21.2 g of 45% hydrogen peroxide to the reaction mixture via a dropping funnel over approximately 2 hours.[8] Maintain the reaction temperature between 60-75°C during the addition.[8]

-

After the addition is complete, maintain the reaction at 60°C for 3 hours.[8]

-

Work-up and Isolation: Add 100 g of water to the reaction mixture and separate the catalyst.[8]

-

Cool the mixture to 5°C to precipitate the crude product.[8]

-

Collect the solid by suction filtration, wash with water, and dry to obtain the crude product.[8]

-

Purification: The crude product can be purified by dissolving it in water and adding a 30% NaOH solution until the product fully dissolves. The unreacted starting material can then be removed by filtration. The filtrate is then acidified to precipitate the pure this compound.

Data Presentation

| Parameter | Protocol 1 (Nitric Acid Oxidation) | Protocol 2 (Hydrogen Peroxide Oxidation) | Reference |

| Starting Material | 2-nitro-4-methylsulfonyltoluene | 2-nitro-4-methylsulfonyltoluene | [6][8] |

| Oxidizing Agent | Nitric Acid | Hydrogen Peroxide | [6][8] |

| Catalyst | Vanadium pentoxide (V₂O₅) | CuO/Al₂O₃ | [6][8] |

| Solvent/Medium | 70% Sulfuric Acid | 98% Sulfuric Acid | [6][8] |

| Reaction Temperature | 140°C | 60-75°C | [6][8] |

| Reaction Time | ~11 hours | ~5 hours | [6][8] |

| Reported Yield | 98.0% | 78.3% (product in crude) | [4][6][8] |

| Reported Purity | 98.10% | 79% (in crude product) | [6][8] |

Visualizations

Experimental Workflow for Protocol 1

Caption: Synthesis workflow for this compound.

Signaling Pathway (Illustrative)

While there isn't a biological signaling pathway directly involved in this chemical synthesis, a logical relationship diagram illustrating the transformation can be represented.

Caption: Chemical transformation from reactant to product.

References

- 1. Method of preparing 2-nitro-4-methylsulfonyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID | TREA [trea.com]

- 4. asianpubs.org [asianpubs.org]

- 5. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid [quickcompany.in]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 110964-79-9 [chemicalbook.com]

- 8. CN102584650B - Preparation method of 2-nitro-4-methylsulphonylbenzoic acid - Google Patents [patents.google.com]

The Strategic Role of 2-Nitro-4-methylsulfonylbenzoic Acid in Chemical Synthesis: From Agrochemicals to Potential Drug Discovery Scaffolds

For Immediate Release

[City, State] – [Date] – 2-Nitro-4-methylsulfonylbenzoic acid, a versatile aromatic carboxylic acid, serves as a critical building block in the synthesis of complex organic molecules. While its primary industrial application lies in the production of the widely used herbicide, Mesotrione, its unique structural features present significant opportunities for exploration in the realm of drug discovery and medicinal chemistry. This document provides detailed application notes and protocols for the synthesis of this valuable intermediate and explores its potential as a scaffold for novel therapeutic agents.

Introduction